5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
The compound “5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule that belongs to the class of isoquinolines and quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the quinoline and isoquinoline rings, followed by the introduction of various substituents. Common synthetic routes may include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Isoquinoline Ring: The Bischler-Napieralski reaction is often used, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent like phosphorus oxychloride.
Introduction of Substituents: Various substituents, such as the 2-oxoethoxy and 2-fluorobenzyl groups, can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and isoquinoline rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, such compounds are often investigated for their interactions with various biological targets, including enzymes and receptors.
Medicine
Medicinal chemistry applications include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of such compounds typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Uniqueness
The unique combination of the quinoline and isoquinoline rings, along with the specific substituents, gives the compound distinct chemical and biological properties that may offer advantages over similar compounds in certain applications.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3/c28-23-11-3-1-8-20(23)17-29-16-14-21-22(27(29)32)10-5-13-25(21)33-18-26(31)30-15-6-9-19-7-2-4-12-24(19)30/h1-5,7-8,10-13H,6,9,14-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXBNWAIFXRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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